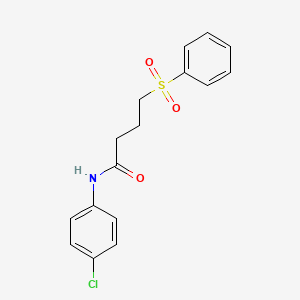
N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide, followed by acylation with the appropriate acid chloride or anhydride to form the amide .Molecular Structure Analysis
The molecule contains an amide group, which is a polar functional group and can participate in hydrogen bonding. The presence of the sulfonyl and chlorophenyl groups could also influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, amides are polar and can form hydrogen bonds, which could make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Docking Studies and Molecular Structures Research involving tetrazole derivatives related to N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, has been conducted to understand their interaction within biological systems. These studies include X-ray crystallography to reveal molecular structures and docking studies to predict interactions with enzymes like cyclooxygenase-2, suggesting potential for drug development and understanding molecular interactions within biological systems (Al-Hourani et al., 2015).
Synthesis and Evaluation for Biological Activity Synthetic pathways have been explored for related compounds, demonstrating the versatility of N-(substituted-phenyl)-butanamides in inhibiting biological targets like tyrosinase and melanin, critical in depigmentation and potential therapeutic applications. These compounds are evaluated for their inhibitory potential and minimal cytotoxicity, indicating a pathway for developing treatments with fewer side effects (Raza et al., 2019).
Crystallography and Chemical Synthesis Crystallographic analysis of similar compounds provides insight into their molecular conformation, aiding in the design of more effective molecules for various applications. The synthesis of related compounds like N-phenylsulfonyl-N-o-chlorophenylmethacrylamide offers a deeper understanding of their potential applications in material science and chemical engineering (Shiraga et al., 1995).
Innovations in Drug Development The development of novel inhibitors like those based on thiadiazine rings for targeting matrix metalloproteinases highlights the potential therapeutic applications of compounds related to this compound. Such inhibitors are essential in researching diseases characterized by excessive matrix metalloproteinase activity, offering pathways to new treatments (Schröder et al., 2001).
Desalination and Water Treatment Beyond biomedical applications, research into polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives demonstrates their utility in water treatment technologies. These materials have been studied for their effectiveness in desalination and antifouling properties, indicating their potential in addressing global water scarcity issues (Padaki et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-22(20,21)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQXCJVAKRYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2914741.png)
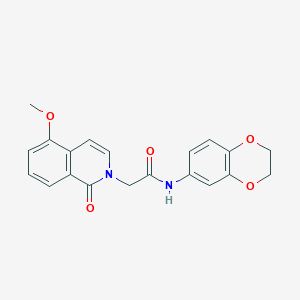


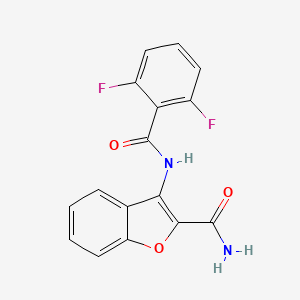
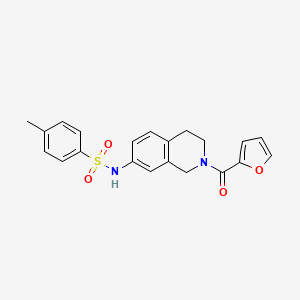
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)
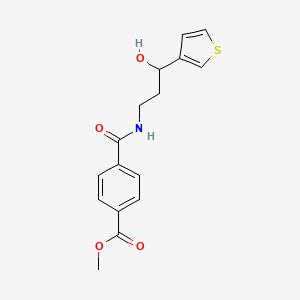

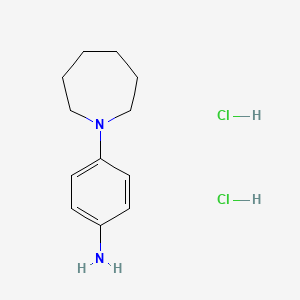
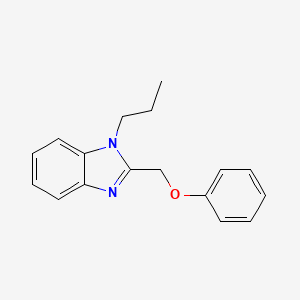
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)